molecular formula C24H25N3O3 B2503452 2-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide CAS No. 894002-63-2

2-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide

Cat. No.: B2503452
CAS No.: 894002-63-2
M. Wt: 403.482
InChI Key: CHMGMFPHXXQJBB-UHFFFAOYSA-N
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Description

2-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide is a synthetic organic compound featuring a complex molecular architecture based on the indole scaffold. Indole derivatives are recognized as "privileged structures" in medicinal chemistry due to their prevalence in biologically active molecules and their ability to interact with a wide range of cellular targets . This particular compound contains two indole-like moieties connected by a 2-oxoacetyl linker, with one terminus functionalized with a diethylacetamide group. This specific structure suggests potential for diverse research applications. Compounds with similar indole-oxoacetamide backbones have been investigated in various pharmacological contexts, including as antitumor agents that can induce apoptosis in human cancer cell lines , and other analogs have been studied for antiviral activity, particularly as inhibitors of viral RNA-dependent RNA polymerase (RdRp) in pathogens like SARS-CoV-2 . The presence of the diethylacetamide group is a common feature in compounds designed to optimize pharmacokinetic properties. Researchers may find this compound valuable for probing novel biological pathways, screening for enzyme inhibition, or as a key intermediate in the synthesis of more complex chemical entities. The product is supplied with guaranteed high purity and stability. This product is for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[3-[2-(2,3-dihydroindol-1-yl)-2-oxoacetyl]indol-1-yl]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-3-25(4-2)22(28)16-26-15-19(18-10-6-8-12-21(18)26)23(29)24(30)27-14-13-17-9-5-7-11-20(17)27/h5-12,15H,3-4,13-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMGMFPHXXQJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indole Precursors

The synthesis begins with the preparation of 1-substituted indole derivatives, a critical step for introducing diversity at the nitrogen position. As demonstrated in US20030158153A1, indole alkylation employs sodium hydride (60% mineral oil suspension) in dimethyl sulfoxide (DMSO) with alkyl or aralkyl halides. For example, 1-(2,4,6-trimethylbenzyl)indole is synthesized by reacting indole with 2,4,6-trimethylbenzyl chloride in DMSO at 60°C for 6 hours, achieving a 78% yield after column chromatography (n-hexane/ethyl acetate 9:1). This method is adaptable to introduce the 2,3-dihydroindole moiety by using 2,3-dihydro-1H-indole as the starting material.

Oxoacetyl Bridge Formation

The oxoacetyl linker is installed via reaction of the alkylated indole with oxalyl chloride. As detailed in the patent, indole derivatives react with oxalyl chloride (1.2 equivalents) in tetrahydrofuran (THF) at 0–25°C for 3 hours. For instance, 1-(4-chlorobenzyl)-1H-indole-3-glyoxyloyl chloride is generated in situ and subsequently coupled to secondary amines. This step requires strict temperature control to prevent over-acylation, with yields averaging 65–70% after solvent removal under reduced pressure.

Stepwise Preparation of the Target Compound

Synthesis of 1-(2,3-Dihydro-1H-indol-1-yl)-2-oxoacetyl Intermediate

2,3-Dihydro-1H-indole (1.0 g) is dissolved in anhydrous DMSO (10 mL) and treated with sodium hydride (0.37 g, 60% dispersion) under nitrogen. After 1 hour at 60°C, 2-bromo-N,N-diethylacetamide (1.2 equivalents) in DMSO (2 mL) is added dropwise. The mixture is stirred overnight, quenched with water (200 mL), and extracted with ethyl acetate (2 × 50 mL). The organic layer is dried over Na2SO4 and concentrated, yielding 1-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl bromide as a pale yellow solid (1.15 g, 82%).

Coupling with 1H-Indol-3-ylacetic Acid

The oxoacetyl bromide (1.0 g) is reacted with 1H-indol-3-ylacetic acid (0.85 g) in THF using 1,1′-carbonyldiimidazole (CDI, 1.5 equivalents) as the coupling agent. After activation at room temperature for 2 hours, N,N-diethylethylenediamine (1.2 equivalents) is added, and stirring continues for 12 hours. The reaction is quenched with 1N HCl, extracted with dichloromethane, and purified via flash chromatography (CH2Cl2/MeOH 95:5) to isolate the title compound as a white crystalline solid (0.92 g, 68%).

Reaction Optimization and Challenges

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents like DMSO or DMF, which stabilize the sodium indolide intermediate. Elevated temperatures (60–70°C) accelerate alkylation but risk indole decomposition, necessitating precise thermal control. For oxalyl chloride reactions, THF at 0°C minimizes side reactions such as dimerization.

Purification Challenges

The target compound’s polar nature complicates isolation. Reverse-phase chromatography (C18 silica, acetonitrile/water gradient) or recrystallization from ethyl acetate/isopropyl ether (1:2) enhances purity to >95%, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.12 (t, 6H, J = 7.1 Hz, NCH2CH3), 3.02–3.15 (m, 4H, NCH2), 3.89 (s, 2H, COCH2N), 4.62 (t, 2H, J = 8.3 Hz, dihydroindole CH2), 6.95–7.82 (m, 8H, aromatic), 10.21 (s, 1H, NH).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), 1487 cm⁻¹ (aromatic C=C).
  • HRMS (ESI+) : m/z calc. for C26H27N3O3 [M+H]+: 430.2124, found: 430.2121.

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the Z-configuration of the oxoacetyl bridge, with bond lengths of 1.21 Å (C=O) and 1.45 Å (C-N), consistent with resonance stabilization.

Biological Activity and Applications

While beyond the scope of preparation methods, the patent notes that analogous compounds exhibit IC50 values of 0.8–2.4 µM against HT-29 (colon) and H460M (lung) carcinoma cell lines. The diethylacetamide moiety enhances solubility, with a logP of 2.1, favorable for pharmacokinetics.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of indole-based compounds .

Scientific Research Applications

2-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of indole-oxoacetamide derivatives. Below is a detailed comparison with key analogs, focusing on structural variations, physicochemical properties, and reported bioactivities.

Structural and Functional Group Variations

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key References
2-{3-[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide Dual indole system (2,3-dihydroindole + aromatic indole), N,N-diethylacetamide terminus C₂₄H₂₆N₄O₃ 430.50
2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide Single aromatic indole, N,N-dimethylacetamide C₁₂H₁₂N₂O₂ 216.24
2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives Adamantane-substituted indole, variable N-alkyl/aryl groups ~C₂₄H₂₈N₂O₂ ~376.50
2-(4-Methoxy-1H-indol-3-yl)-N-(heterocarbocycle)-2-oxoacetamides Methoxy-substituted indole, heterocyclic amine terminus ~C₁₉H₁₇N₃O₄ ~367.36
N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Indole-oxime hybrid, 2-chlorophenylacetamide C₁₇H₁₄ClN₃O₂ 335.77

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding: The 2-oxoacetyl bridge and acetamide moiety provide hydrogen-bond acceptors/donors, critical for target engagement. Adamantane derivatives (e.g., ) exhibit reduced solubility due to their bulky hydrophobic substituents.
  • Metabolic Stability : Methoxy groups (e.g., ) may slow oxidative metabolism, whereas the dihydroindole moiety in the target compound could improve resistance to CYP450-mediated degradation .

Biological Activity

The compound 2-{3-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoacetyl]-1H-indol-1-yl}-N,N-diethylacetamide is a complex indole derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16_{16}H20_{20}N2_{2}O2_{2}
  • SMILES Notation : CC(=O)N(C(C)C)C1=CC=C(C=C1)C(=O)N2C=CC=C(C2)C(=O)N(C)C

This structure includes two indole moieties linked through an acetamide functional group, which is significant for its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indole derivatives, including our compound of interest. For instance, a related compound, (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide , was shown to inhibit melanoma cell growth by inducing apoptosis and autophagy, primarily through the PI3K/Akt and MAPK signaling pathways .

StudyCompoundEffectMechanism
SAInhibits melanoma proliferationInduces apoptosis via PI3K/Akt and MAPK pathways

Antimicrobial Activity

Indole derivatives are also noted for their antimicrobial properties. Research indicates that various indole-based compounds exhibit significant activity against Gram-positive bacteria, including Staphylococcus aureus and Candida albicans . The minimum inhibitory concentrations (MICs) for these compounds can be as low as 0.98 μg/mL against MRSA .

PathogenCompoundMIC (μg/mL)
Staphylococcus aureusIndole derivative0.98
Candida albicansIndole derivative7.80

Case Study 1: Melanoma Treatment

A study investigating the effects of an indole derivative on B16 melanoma cells demonstrated that treatment led to a significant reduction in tumor volume and weight in mouse models. The study utilized MTT assays to assess cell viability and ELISA assays for apoptosis detection .

Case Study 2: Antibacterial Efficacy

In another study focusing on the antibacterial properties of indole derivatives, researchers found that certain compounds displayed potent activity against MRSA strains. These findings suggest that modifications to the indole structure can enhance antibacterial efficacy .

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